Cas no 2138517-54-9 (rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate)

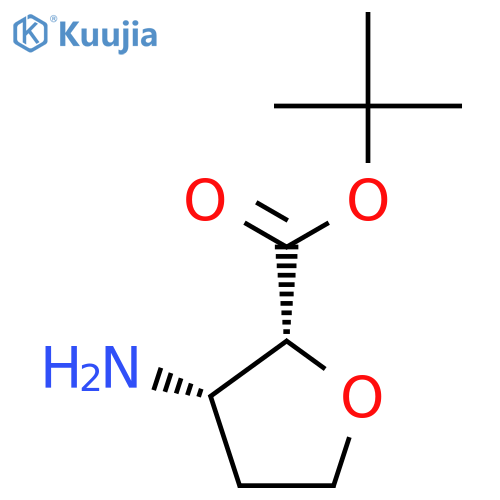

2138517-54-9 structure

商品名:rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2138517-54-9

- rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate

- EN300-840115

-

- インチ: 1S/C9H17NO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h6-7H,4-5,10H2,1-3H3/t6-,7+/m0/s1

- InChIKey: WZDIZGREYPRMFW-NKWVEPMBSA-N

- ほほえんだ: O1CC[C@@H]([C@@H]1C(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 187.12084340g/mol

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 61.6Ų

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-840115-0.25g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 95% | 0.25g |

$1078.0 | 2024-05-21 | |

| Enamine | EN300-840115-1g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 1g |

$1172.0 | 2023-09-02 | ||

| Enamine | EN300-840115-10.0g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 95% | 10.0g |

$5037.0 | 2024-05-21 | |

| Enamine | EN300-840115-5.0g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 95% | 5.0g |

$3396.0 | 2024-05-21 | |

| Enamine | EN300-840115-0.1g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 95% | 0.1g |

$1031.0 | 2024-05-21 | |

| Enamine | EN300-840115-10g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 10g |

$5037.0 | 2023-09-02 | ||

| Enamine | EN300-840115-2.5g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 95% | 2.5g |

$2295.0 | 2024-05-21 | |

| Enamine | EN300-840115-1.0g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 95% | 1.0g |

$1172.0 | 2024-05-21 | |

| Enamine | EN300-840115-5g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 5g |

$3396.0 | 2023-09-02 | ||

| Enamine | EN300-840115-0.5g |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate |

2138517-54-9 | 95% | 0.5g |

$1124.0 | 2024-05-21 |

rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2138517-54-9 (rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate) 関連製品

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量